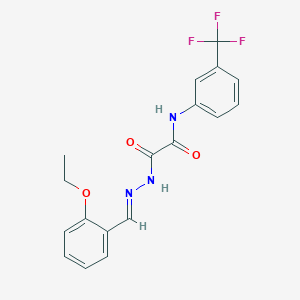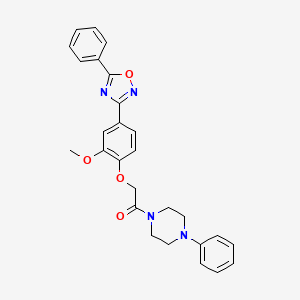
4-fluoro-N-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-fluoro-N-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as FMeOx, and it has been synthesized using different methods. The purpose of
作用機序
The mechanism of action of FMeOx is not fully understood. However, it has been reported to exhibit its anticancer activity by inducing apoptosis, which is a programmed cell death process. FMeOx has also been reported to inhibit histone deacetylases, leading to the upregulation of certain genes involved in cell cycle regulation and apoptosis. In addition, FMeOx has been reported to exhibit neuroprotective effects by reducing oxidative stress-induced cell death and increasing the levels of certain antioxidant enzymes.
Biochemical and Physiological Effects:
FMeOx has been reported to exhibit different biochemical and physiological effects depending on the application. In anticancer studies, FMeOx has been reported to induce apoptosis and inhibit cell proliferation. In biochemistry studies, FMeOx has been reported to inhibit histone deacetylases, leading to the upregulation of certain genes involved in cell cycle regulation and apoptosis. In neuroscience studies, FMeOx has been reported to exhibit neuroprotective effects by reducing oxidative stress-induced cell death and increasing the levels of certain antioxidant enzymes.
実験室実験の利点と制限
FMeOx has several advantages for lab experiments, including its high yield of synthesis, stability, and potential applications in different fields. However, FMeOx also has some limitations, such as its potential toxicity and the need for further studies to fully understand its mechanism of action.
将来の方向性
There are several future directions for the study of FMeOx. One direction is to further investigate its potential applications in different fields, including medicinal chemistry, biochemistry, and neuroscience. Another direction is to study its mechanism of action in more detail to fully understand its effects on different biological systems. Additionally, further studies are needed to evaluate its potential toxicity and to optimize its synthesis method for large-scale production.
Conclusion:
In conclusion, FMeOx is a chemical compound that has gained significant attention in the scientific community due to its potential applications in different fields. The synthesis of FMeOx has been achieved using different methods, and it has been studied for its potential applications in medicinal chemistry, biochemistry, and neuroscience. FMeOx exhibits different biochemical and physiological effects depending on the application, and it has several advantages and limitations for lab experiments. There are several future directions for the study of FMeOx, including further investigation of its potential applications and its mechanism of action.
合成法
The synthesis of FMeOx has been achieved using different methods. One method involves the reaction of 4-fluorobenzoyl chloride with 3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-amine in the presence of a base. Another method involves the reaction of 4-fluorobenzoyl chloride with 3-(2-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid in the presence of a coupling reagent. Both methods have been reported to yield FMeOx in good yields.
科学的研究の応用
FMeOx has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and neuroscience. In medicinal chemistry, FMeOx has been reported to exhibit anticancer activity against different cancer cell lines. In biochemistry, FMeOx has been studied as a potential inhibitor of histone deacetylases, which are enzymes involved in gene expression regulation. In neuroscience, FMeOx has been reported to exhibit neuroprotective effects against oxidative stress-induced cell death.
特性
IUPAC Name |
4-fluoro-N-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O3/c1-23-14-5-3-2-4-13(14)16-20-15(24-21-16)10-19-17(22)11-6-8-12(18)9-7-11/h2-9H,10H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTKUAHPIESVQII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NOC(=N2)CNC(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-chloro-4-methoxybenzenesulfonyl)-N-[(pyridin-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B7709683.png)



![4-fluoro-N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7709706.png)








